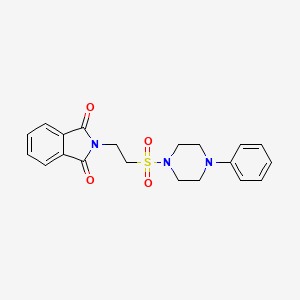
2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isoindoline-1,3-dione core, which is a bicyclic structure containing nitrogen, and a phenylpiperazine moiety, which is a common structural motif in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
The compound this compound interacts with the dopamine receptor D2, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, potentially influencing the signaling pathways it is involved in .
Biochemical Pathways
The compound this compound, as a ligand of the dopamine receptor D2, may affect the dopaminergic signaling pathway . This pathway plays a key role in the brain’s reward system and is implicated in several neurological and psychiatric disorders .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
One of the isoindoline derivatives tested in vivo in a parkinsonism mouse model was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in neurological disorders.
Biochemical Analysis
Biochemical Properties
The compound 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to function as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease .
Cellular Effects
Given its potential as an acetylcholinesterase inhibitor , it could influence cell function by altering neurotransmitter levels. This could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a potential acetylcholinesterase inhibitor , it may exert its effects at the molecular level by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, a neurotransmitter. This could lead to an increase in acetylcholine levels, which could influence various physiological processes.
Metabolic Pathways
Given its potential interaction with acetylcholinesterase , it may be involved in pathways related to neurotransmitter metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The phenylpiperazine moiety is then introduced through a nucleophilic substitution reaction, where the piperazine ring attacks an electrophilic center on the isoindoline-1,3-dione intermediate . The sulfonyl group is usually added via a sulfonation reaction, where a sulfonyl chloride reacts with the piperazine nitrogen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and isoindoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols .
Scientific Research Applications
2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
N-isoindoline-1,3-diones: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is unique due to its combination of an isoindoline-1,3-dione core and a phenylpiperazine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-17-8-4-5-9-18(17)20(25)23(19)14-15-28(26,27)22-12-10-21(11-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHHFOAZAWOPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
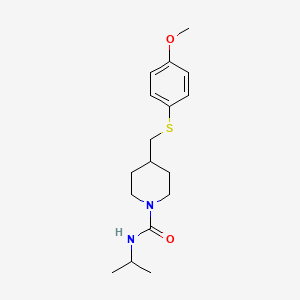
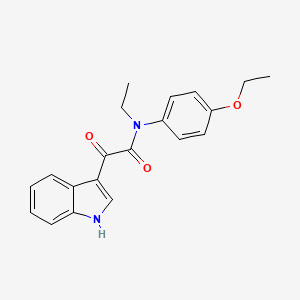
![methyl 3-[(4-methylphenyl)[(phenylcarbamoyl)methyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B2359203.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)

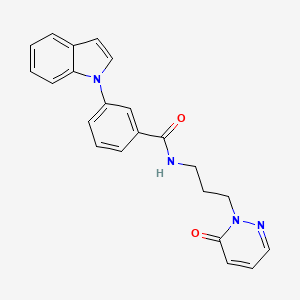


![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)

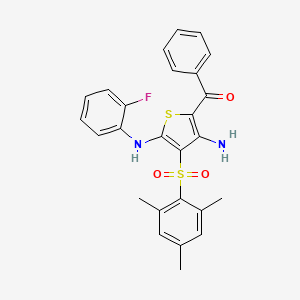
![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)
